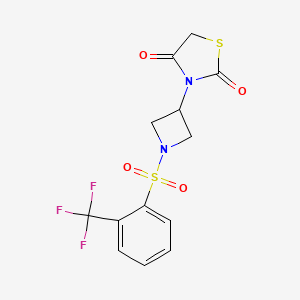

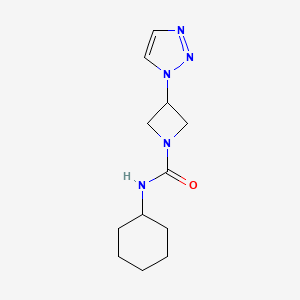

![molecular formula C14H7BrS2 B2952425 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene CAS No. 1398397-58-4](/img/structure/B2952425.png)

2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a chemical compound that belongs to the class of organic compounds known as benzo[b]thiophenes . It is used in the synthesis of various organic semiconductors .

Synthesis Analysis

The synthesis of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves a series of reactions. A common approach is based on the Fiesselmann thiophene synthesis . The Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides is initially performed to afford 3-chloro-2-(hetero)aroylbenzo[b]thiophenes .Molecular Structure Analysis

The molecular structure of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene is complex, with multiple aromatic rings fused together . The compound is characterized by its benzo[b]thieno[2,3-d]thiophene (BTT) core structure .Chemical Reactions Analysis

The chemical reactions involving 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene are complex and can involve multiple steps . The compound can undergo various reactions, including Friedel–Crafts acylation and Fiesselmann thiophene synthesis .Scientific Research Applications

- Compound 2 and Compound 3 , both derived from 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene, serve as solution-processable small molecular organic semiconductors for OFETs . These materials are employed as semiconductor layers in bottom-gate/top-contact OFETs, demonstrating p-channel behavior with hole mobility up to 0.005 cm²/Vs and a current on/off ratio exceeding 10⁶.

- Isomeric FREAs (Z1-aa, Z1-ab, and Z1-bb) synthesized from 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene-based fused-ring cores have been used in OSCs . These compounds contribute to improving photovoltaic parameters in organic solar cells.

- The core structure of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene has been explored for novel organic materials. Researchers have synthesized compounds with additional alkyl-thiophene cores and end-capping alkyl side chains, expanding their potential applications .

Organic Thin-Film Transistors (OFETs)

Organic Solar Cells (OSCs)

Heterocyclic Materials

Dye Sensitization

Mechanism of Action

Target of Action

It’s known that this compound is used as a solution-processable small molecular organic semiconductor for organic field-effect transistors (ofets) .

Mode of Action

The mode of action of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with the semiconductor layer in OFETs . The compound’s physicochemical characteristics, such as its thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), and UV-vis spectroscopy properties, play a crucial role in its interaction with the target .

Biochemical Pathways

The compound’s synthesis involves the fiesselmann thiophene synthesis , which could potentially influence various biochemical pathways.

Pharmacokinetics

The compound’s physicochemical characteristics, such as its thermogravimetric analysis (tga), differential scanning calorimeter (dsc), and uv-vis spectroscopy properties, could potentially influence its bioavailability .

Result of Action

The result of the action of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene is the formation of organic thin-film transistors (OFETs) that display p-channel behavior, demonstrating hole mobility of up to 0.005cm²/Vs and a current on/off ratio higher than 10^6 .

Action Environment

The action, efficacy, and stability of 2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene can be influenced by various environmental factors. For instance, the compound’s synthesis involves the use of DBU and calcium oxide , which could potentially influence its action in different environmental conditions.

properties

IUPAC Name |

2-bromo-[1]benzothiolo[3,2-b][1]benzothiole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrS2/c15-8-5-6-10-12(7-8)17-13-9-3-1-2-4-11(9)16-14(10)13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEOJOCRXKEBFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C4=C(S3)C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromobenzo[b]benzo[4,5]thieno[2,3-d]thiophene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

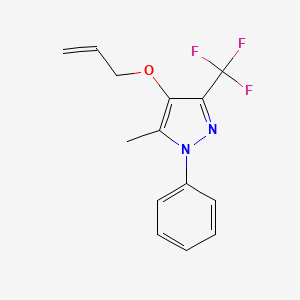

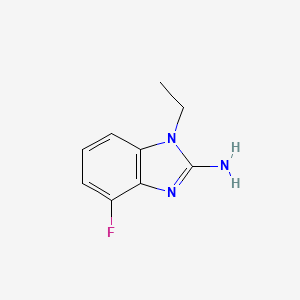

![N-ethyl-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2952343.png)

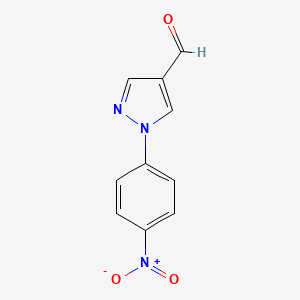

![N-{[(2R,5R)-5-phenyloxolan-2-yl]methyl}prop-2-enamide](/img/structure/B2952344.png)

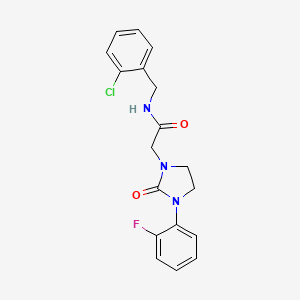

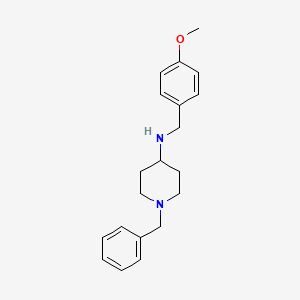

![3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2952351.png)

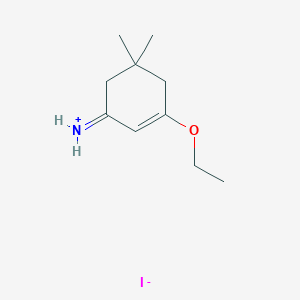

![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)

![Ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2952362.png)